Tetrahydrofolic acid-d4 is a deuterated form of tetrahydrofolic acid, a derivative of folic acid, which is essential for various biological processes. Tetrahydrofolic acid serves as a cofactor in the synthesis of amino acids and nucleic acids, playing a critical role in one-carbon metabolism. The addition of deuterium atoms in tetrahydrofolic acid-d4 enhances its stability and allows for more precise tracking in biochemical studies, making it particularly valuable in research involving metabolic pathways and drug interactions.
The synthesis of tetrahydrofolic acid-d4 typically involves:
Tetrahydrofolic acid-d4 has various applications:
Studies involving tetrahydrofolic acid-d4 focus on its interactions with:
Tetrahydrofolic acid-d4 shares similarities with several other compounds, but its unique isotopic labeling distinguishes it. Here are some comparable compounds:
| Compound | Structure | Unique Features |
|---|---|---|
| Tetrahydrofolic Acid | C19H23N7O6 | Active form of folate; involved in one-carbon metabolism. |
| Dihydrofolate | C19H20N7O6 | Precursor to tetrahydrofolic acid; less active. |
| 5-Methyltetrahydrofolate | C20H26N7O6 | Active form involved specifically in methionine synthesis. |
| 10-Formyltetrahydrofolate | C20H24N6O6 | Key intermediate in purine biosynthesis. |
Tetrahydrofolic acid-d4's uniqueness lies primarily in its stable isotope composition, allowing for enhanced tracking and analysis in biological systems compared to its non-deuterated counterparts. This property makes it particularly useful for detailed studies of metabolic pathways and drug interactions that would otherwise be difficult to investigate .
The incorporation of deuterium into folate derivatives represents a sophisticated approach to creating stable isotope-labeled compounds for research applications [2]. Deuterium labeling of tetrahydrofolic acid-d4 involves the strategic placement of four deuterium atoms at specific positions within the molecular structure, typically in the glutamate moiety or pteridine ring system [6].
The most commonly employed isotopic labeling technique utilizes deuterated glutamic acid as a starting material [2]. This approach involves the synthesis of tetradeutero-pteroylglutamic acid (d4-folic acid) through mixed anhydride coupling of N10-trifluoroacetylpteroic acid with dimethyl L-[3,3,4,4-2H4]glutamic acid [2]. The deuterium labels are specifically positioned at the 3,3,4,4-positions of the glutamate side chain, providing a stable isotopic signature that can be readily detected by mass spectrometry [2] [15].
Alternative labeling strategies focus on the pteridine ring system, where deuterium incorporation can be achieved through specialized synthetic routes [3]. Chemoenzymatic assembly methods have been developed to create isotopically labeled folates with specific deuterium placement patterns [3]. These methods offer advantages in terms of regioselectivity and yield compared to purely chemical approaches [3].
The isotopic enrichment levels achieved through these techniques typically exceed 90% deuterium incorporation at the labeled positions [5] [15]. Nuclear magnetic resonance spectroscopy and mass spectrometry serve as primary analytical tools for verifying the extent and specificity of deuterium labeling [2] [15]. The retention of isotopic labels throughout the synthesis process requires careful control of reaction conditions to prevent hydrogen-deuterium exchange [11] [12].
| Labeling Position | Deuterium Enrichment (%) | Analytical Method |
|---|---|---|
| Glutamate 3,3,4,4 | 88-93 | Mass Spectrometry |
| Pteridine Ring | 85-95 | NMR Spectroscopy |
| Para-aminobenzoic acid | 90-96 | MS/NMR Combined |
The chemical synthesis of tetrahydrofolic acid-d4 follows established reduction pathways with modifications to accommodate deuterium incorporation [1] [20]. The primary synthetic route involves the reduction of deuterated folic acid using either chemical reducing agents or enzymatic systems [1] [22].
Chemical reduction methods employ sodium borohydride or potassium borohydride in combination with sodium hydrosulfite under controlled pH conditions [1]. The collaborative reduction approach utilizes sodium hydrosulfite for initial reduction of folic acid to dihydrofolic acid, followed by potassium borohydride treatment to complete the conversion to tetrahydrofolic acid [1]. This two-step process achieves yields of approximately 96% under optimized conditions [1].
The reaction is typically conducted at temperatures between 15-30°C under normal atmospheric pressure [1]. The pH is maintained at 5.5-9.0 during the initial reduction step with sodium hydrosulfite, then adjusted to 7.5-10.5 for the subsequent borohydride reduction [1]. Mass ratios of folic acid to deionized water to sodium hydroxide to sodium hydrosulfite are maintained at 1:5-15:0.2-0.24:0.8-1.2 [1].
Enzymatic synthesis pathways utilize dihydrofolate reductase in the presence of nicotinamide adenine dinucleotide phosphate and glucose dehydrogenase [22]. This chemoenzymatic approach offers advantages in terms of stereoselectivity, producing specifically the (6S)-tetrahydrofolic acid isomer [22]. The enzymatic method involves allowing dihydrofolate reductase to act upon dihydrofolic acid in the presence of nicotinamide adenine dinucleotide phosphate, glucose, and glucose dehydrogenase [22].
Catalytic hydrogenation represents another viable synthetic pathway, employing Raney nickel as a catalyst under continuous-flow conditions [37]. This method achieves conversion rates exceeding 99% with selectivity for tetrahydrofolate of 99% [37]. The continuous-flow technology enables hundred-gram scale production with high efficiency [37].
| Synthesis Method | Yield (%) | Reaction Temperature (°C) | Catalyst/Reagent |
|---|---|---|---|
| Borohydride Reduction | 96.3 | 15-30 | NaBH4/Na2S2O4 |
| Enzymatic Synthesis | 85-95 | 37 | DHFR/NADPH |
| Catalytic Hydrogenation | >99 | 25-50 | Raney Nickel |
| Metal Complex Reduction | 75-85 | 20-40 | Pd/C |
The purification of tetrahydrofolic acid-d4 requires specialized protocols to maintain the integrity of the deuterium labels while achieving pharmaceutical-grade purity [11] [12]. Solid-phase extraction represents the primary purification technique, utilizing strong anion-exchange cartridges followed by reversed-phase chromatography [11] [12] [30].
The solid-phase extraction protocol begins with sample conditioning using phosphate buffer at pH 7.5 containing mercaptoethanol [12]. Bakerbond strong anion exchange cartridges are activated sequentially with hexane, methanol, and water, then conditioned with phosphate buffer [12]. After sample application, the columns are washed with conditioning buffer, and folates are eluted using aqueous sodium chloride solution containing sodium ascorbate and sodium acetate at pH 5.4 [12].
High-performance liquid chromatography separation employs reversed-phase columns with gradient elution systems [11] [24]. The mobile phase typically consists of acetonitrile and diluted formic acid, providing baseline separation of all folate species within 13 minutes [12]. Detection is achieved through ultraviolet absorption at 282 nanometers or mass spectrometry in positive electrospray ionization mode [12] [24].
Quality control protocols incorporate multiple analytical techniques to verify purity and isotopic integrity [11] [26]. Liquid chromatography-tandem mass spectrometry serves as the primary method for quantification and isotopic verification [11] [23]. Multiple reaction monitoring enables simultaneous analysis of labeled and unlabeled folate species with detection limits ranging from 2.0 to 5.6 picomoles per assay [11].
Nuclear magnetic resonance spectroscopy provides structural confirmation and verification of deuterium incorporation [25] [27]. Proton and carbon-13 nuclear magnetic resonance analysis confirms the retention of deuterium labels throughout the purification process [25]. The absence of protium-deuterium exchange is verified by comparing full-scan mass spectra before and after extraction [12].
Stability testing protocols evaluate the chemical integrity of tetrahydrofolic acid-d4 under various storage conditions [31] [33]. The compound demonstrates pH-dependent stability, with optimal preservation achieved at pH 7.0-8.0 in the presence of ascorbic acid and mercaptoethanol [31]. Storage under nitrogen atmosphere at -30°C maintains product integrity for extended periods [12].
| Quality Parameter | Specification | Analytical Method | Detection Limit |
|---|---|---|---|
| Chemical Purity | ≥98% | HPLC-UV | 0.1 μg/mL |
| Deuterium Content | ≥90% | MS/NMR | 1% exchange |
| Water Content | ≤1% | Karl Fischer | 0.01% |
| Heavy Metals | ≤10 ppm | ICP-MS | 1 ppm |
| Microbiological | Sterile | USP <71> | 1 CFU/g |
The validation of analytical methods follows international guidelines with emphasis on specificity, linearity, accuracy, and precision [28]. Calibration curves demonstrate linearity over concentration ranges from 2 to 12 micrograms per milliliter with correlation coefficients exceeding 0.999 [28]. Recovery studies yield values between 98-105% with relative standard deviations below 6% [11].
Chromatographic resolution requirements specify separation factors greater than 2.0 between tetrahydrofolic acid-d4 and related impurities [26]. Peak asymmetry factors are maintained below 1.5 to ensure accurate quantification [26]. The number of theoretical plates exceeds 5000 for optimal separation efficiency [26].
Tetrahydrofolic acid-d4 demonstrates exceptional analytical characteristics when analyzed using liquid chromatography-tandem mass spectrometry platforms. The compound exhibits a molecular weight of 449.45 Da with the molecular formula C₁₉H₁₉D₄N₇O₆, representing a 4-unit mass increment compared to the unlabeled tetrahydrofolic acid [1] [2]. Under positive electrospray ionization conditions, the deuterated compound produces a characteristic precursor ion at m/z 450.2 [M+H]⁺, facilitating unambiguous identification in complex biological matrices [3].
The fragmentation pattern of tetrahydrofolic acid-d4 reveals distinctive product ions that maintain the deuterium labeling, particularly the prominent fragment at m/z 303.1, which corresponds to the loss of the glutamate moiety while preserving the pteridine-para-aminobenzoic acid core structure [4]. This fragmentation behavior enables the development of highly specific selected reaction monitoring methods with optimal collision energies typically ranging from 22-28 eV [5].
Mass Spectrometric Analysis Data for Deuterated Folates
| Folate Compound | Molecular Formula | Molecular Weight (Da) | Ionization Mode | Precursor Ion [M+H]⁺ | Product Ion | Collision Energy (eV) | Retention Time (min) |
|---|---|---|---|---|---|---|---|
| Tetrahydrofolic acid-d4 | C₁₉H₁₉D₄N₇O₆ | 449.45 | Positive ESI | 450.2 | 303.1 | 25 | 2.8 |
| Tetrahydrofolic acid | C₁₉H₂₃N₇O₆ | 445.43 | Positive ESI | 446.2 | 299.1 | 25 | 2.8 |
| 5-Methyltetrahydrofolate-d4 | C₂₀H₂₁D₄N₇O₆ | 463.48 | Positive ESI | 464.2 | 313.1 | 24 | 3.2 |
| 5-Formyltetrahydrofolate-d4 | C₂₀H₂₁D₄N₇O₇ | 479.48 | Positive ESI | 480.2 | 327.1 | 26 | 4.1 |
| Folic acid-d4 | C₁₉H₁₅D₄N₇O₆ | 445.41 | Positive ESI | 446.2 | 299.1 | 28 | 5.4 |
| 10-Formylfolic acid-d4 | C₂₀H₁₇D₄N₇O₇ | 461.44 | Positive ESI | 462.2 | 315.1 | 27 | 4.8 |
Stable isotope dilution mass spectrometry utilizing deuterated folate standards has demonstrated superior analytical performance compared to conventional calibration approaches. The four-fold deuteration provides sufficient mass shift to avoid interference from naturally occurring heavy isotopes of the unlabeled compound, with less than 0.1% intensity overlap observed in the monitored ion channels [6]. The isotopic purity of tetrahydrofolic acid-d4 preparations typically exceeds 95%, ensuring minimal contribution from unlabeled contaminants that could compromise quantitative accuracy [7].
The electrospray ionization efficiency of tetrahydrofolic acid-d4 remains virtually identical to that of the unlabeled compound, confirming the validity of isotope dilution calculations. Multiple reaction monitoring experiments have established detection limits as low as 0.13 ng/mL for tetrahydrofolic acid-d4 in biological matrices, with linear dynamic ranges extending across three orders of magnitude [8] [9].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of tetrahydrofolic acid-d4, revealing the specific positioning and effects of deuterium substitution on the molecular framework. Proton NMR analysis conducted at 600 MHz in deuterated water demonstrates significantly simplified spectra compared to the unlabeled compound, with the deuterium atoms effectively removing specific proton signals that would otherwise complicate spectral interpretation [10] [11].
The ¹³C NMR spectrum of tetrahydrofolic acid-d4 exhibits characteristic isotope shifts for carbon atoms directly bonded to deuterium, with upfield shifts of 0.3-0.5 ppm observed for the affected positions [12]. The pteridine ring carbons display chemical shifts in the range of 150-170 ppm, while the para-aminobenzoic acid aromatic carbons appear between 120-135 ppm. The glutamate side chain carbons demonstrate typical aliphatic chemical shifts between 20-180 ppm, with the carboxyl carbon appearing at approximately 175 ppm [13].
Nuclear Magnetic Resonance Analysis Data
| NMR Technique | Frequency (MHz) | Solvent | Temperature (°C) | Key Chemical Shifts (ppm) | Deuterium Effects |
|---|---|---|---|---|---|
| ¹H NMR | 600 | D₂O | 25 | 6.8-7.8 (aromatic) | Simplified spectra |
| ¹³C NMR | 150 | D₂O | 25 | 120-170 (aromatic) | Isotope shifts |
| ¹⁵N NMR | 61 | D₂O | 25 | 150-190 (pteridine) | Coupling changes |
| 2D ¹H-¹³C HSQC | 600 | D₂O | 25 | Cross-peaks 6.8-120 | Reduced complexity |
| 2D ¹H-¹H COSY | 600 | D₂O | 25 | Aromatic coupling | Scalar effects |
| 2D ¹H-¹H NOESY | 600 | D₂O | 25 | Spatial correlations | NOE perturbations |
Two-dimensional NMR experiments provide detailed connectivity information and spatial relationships within the tetrahydrofolic acid-d4 structure. The ¹H-¹³C HSQC spectrum reveals direct carbon-hydrogen correlations, with reduced complexity due to deuterium substitution eliminating certain cross-peaks that would be present in the unlabeled compound [10]. Nuclear Overhauser effect spectroscopy experiments demonstrate spatial proximity relationships between aromatic protons and adjacent molecular segments, providing insights into the three-dimensional molecular conformation [14].
The ¹⁵N NMR spectrum of tetrahydrofolic acid-d4 displays characteristic signals for the pteridine ring nitrogens in the range of 150-190 ppm, with the amino group nitrogens appearing upfield between 0-50 ppm [12]. Deuterium substitution effects on nitrogen chemical shifts are typically minimal but can provide valuable information about intramolecular hydrogen bonding patterns and tautomeric equilibria [15].
Solution-state NMR studies have revealed important information about the conformational behavior of tetrahydrofolic acid-d4 in aqueous solution. The tetrahydropyrazine ring adopts a half-chair conformation, with the C6 hydrogen positioned equatorially [14]. Variable temperature NMR experiments demonstrate restricted rotation around certain bonds, particularly the N5-formyl bond in related formylated derivatives, which exhibits slow exchange behavior attributed to partial double-bond character [16].
The chromatographic analysis of tetrahydrofolic acid-d4 requires careful optimization of separation conditions to achieve adequate resolution from interfering compounds while maintaining analytical sensitivity and reproducibility. Reversed-phase liquid chromatography using phenyl-bonded stationary phases has emerged as the preferred approach, providing superior selectivity for folate compounds compared to conventional C18 columns [17] [18].
Mobile phase optimization represents a critical factor in achieving robust chromatographic performance. The optimal mobile phase composition consists of 0.1% formic acid in water (mobile phase A) and acetonitrile containing 0.1% formic acid (mobile phase B), with the pH maintained between 3.0-3.5 to ensure maximum fluorescence response and minimize interconversion between folate species [19] [20]. The addition of formic acid serves dual purposes: maintaining appropriate ionization conditions for mass spectrometric detection and preventing pH-dependent degradation of labile folate compounds.
Chromatographic Separation Optimization Data
| Parameter | Optimized Conditions | Alternative Conditions | Performance Metrics |
|---|---|---|---|
| Column Type | Phenyl bonded phase (150 × 2.1 mm, 3 μm) | C18 reversed phase (100 × 2.1 mm, 2.7 μm) | Resolution > 2.0 |
| Mobile Phase A | 0.1% Formic acid in water | 2.5 mM Acetic acid | Stability > 24 h |
| Mobile Phase B | Acetonitrile with 0.1% formic acid | Acetonitrile | Peak asymmetry < 1.5 |
| Flow Rate (mL/min) | 0.3 | 0.4 | Baseline separation |
| Column Temperature (°C) | 40 | 35 | Reproducibility < 2% RSD |
| Injection Volume (μL) | 10 | 20 | Matrix effects < 15% |
| Detection Wavelength (nm) | 280 (UV), 365 (Fluorescence) | 290 (UV), 350 (Fluorescence) | Recovery 85-115% |
| Run Time (min) | 6.0 | 10.0 | Efficiency > 10,000 plates |
| pH | 3.0-3.5 | 2.8-3.2 | Tailing factor < 2.0 |
| Gradient Profile | Linear 5-95% B in 4 min | Isocratic 12% B | Selectivity > 1.2 |
Gradient elution strategies have proven superior to isocratic conditions for the simultaneous analysis of multiple folate compounds. The optimized gradient profile employs a linear increase from 5% to 95% organic phase over 4 minutes, followed by a 2-minute re-equilibration period [21]. This approach ensures adequate retention of early-eluting reduced folates while maintaining reasonable analysis times for more retained oxidized forms.
Temperature control significantly impacts chromatographic performance, with column temperatures between 35-40°C providing optimal balance between resolution and peak symmetry. Higher temperatures can lead to thermal degradation of sensitive folate compounds, while lower temperatures result in increased analysis times and reduced efficiency [22] [23].
Sample preparation optimization focuses on minimizing degradation during extraction and analysis procedures. The incorporation of antioxidants such as ascorbic acid and 2-mercaptoethanol in extraction buffers provides essential protection against oxidative degradation [24]. Solid-phase extraction using phenyl-bonded sorbents offers superior clean-up efficiency compared to C18 materials, with recovery rates consistently exceeding 85% for tetrahydrofolic acid-d4 and related compounds [25].
Analytical Method Validation Parameters
| Validation Parameter | Tetrahydrofolic acid-d4 | Literature Reference |
|---|---|---|
| Linearity Range | 0.5-100 ng/mL | Wide dynamic range |
| Correlation Coefficient (r²) | 0.9998 | Excellent linearity |
| Limit of Detection (LOD) | 0.15 ng/mL | High sensitivity |
| Limit of Quantification (LOQ) | 0.50 ng/mL | Low quantification limit |
| Accuracy (%) | 98.5-103.2 | High accuracy |
| Precision (% RSD) | 2.1-4.6 | Good precision |
| Recovery (%) | 94.8-105.2 | Quantitative recovery |
| Matrix Effects (%) | 8.2-12.4 | Minimal matrix effects |
| Stability (Hours) | 24 | Good stability |
| Selectivity | No interference | High selectivity |